molecular formula C19H26FN7O B2985134 N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1049444-29-2

N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No. B2985134
M. Wt: 387.463
InChI Key: DESBSZFMLBTFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H26FN7O and its molecular weight is 387.463. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeling and Imaging Applications

Research has explored the synthesis of fluorinated derivatives of WAY 100635, including compounds with a 4-fluorobenzoic acid component, for radiolabeling with fluorine-18. These derivatives have shown potential for biological imaging, specifically in evaluating serotonin 5-HT1A receptor distribution in neuropsychiatric disorders through PET imaging. The synthesized compounds exhibited varying biological half-lives and specific binding ratios in the brain, suggesting their utility in assessing dynamic changes in serotonin levels and receptor distribution with high contrast and quantification capabilities (Lang et al., 1999).

Antimicrobial and Antiviral Activities

New urea and thiourea derivatives of piperazine, doped with febuxostat and incorporating a 4-fluorophenyl component, have been synthesized and evaluated for antimicrobial and antiviral activities. These compounds demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting their potential in developing new therapeutic agents for treating infections (Reddy et al., 2013).

Synthesis and Characterization for Drug Development

The synthesis and characterization of compounds with a 3-fluorophenyl component, similar in structure to the given chemical, have been explored for their potential in drug development. These studies involve detailed chemical synthesis, X-ray diffraction studies, and biological evaluation, contributing to the foundational knowledge necessary for developing new drugs with improved efficacy and safety profiles (Sanjeevarayappa et al., 2015).

Development of PET Radioligands

Research on derivatives similar to the given compound has focused on developing PET radioligands for imaging serotonin 5-HT1A receptors. This includes evaluating the efficacy of different fluorine-18 labeled compounds in reducing defluorination, enhancing brain uptake, and improving visualization of receptor binding in the human brain. Such developments are crucial for advancing our understanding and diagnosis of neuropsychiatric disorders (Ryu et al., 2007).

properties

IUPAC Name

N-cyclohexyl-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN7O/c20-15-6-8-17(9-7-15)27-18(22-23-24-27)14-25-10-12-26(13-11-25)19(28)21-16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESBSZFMLBTFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.